3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine

Crystallography Solid-State Chemistry Drug Formulation

3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1190322-70-3), an essential heterocyclic building block for kinase inhibitor design. Its unique 3-Cl/5-NH₂ substitution pattern enables orthogonal reactivity – the chlorine atom can be selectively substituted via Suzuki-Miyaura coupling, followed by functionalization of the 5-amino group via Buchwald-Hartwig amination or reductive amination. This sequential diversification capability is not readily achievable with 3-bromo or unsubstituted analogs. The compound also serves as a precursor for next-generation platinum(II) anticancer metallodrugs. Ideal for constructing targeted chemical libraries, solid-state studies via its defined N-H⋯N hydrogen bond dimerization motif, and pre-formulation polymorph screening. Supplied with ≥98% purity for reproducible research results. Specify quantity for a tailored quote.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1190322-70-3
Cat. No. B3220054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
CAS1190322-70-3
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)Cl)N
InChIInChI=1S/C7H6ClN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11)
InChIKeyIHGQAKSWDJNVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1190322-70-3) for Advanced Medicinal Chemistry Research


3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1190322-70-3), also known as 5-Amino-3-Chloro-7-azaindole, is a heterocyclic building block featuring a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 3-position and a primary amine at the 5-position [1]. This scaffold is a cornerstone in medicinal chemistry, particularly for kinase inhibitor design due to its structural resemblance to the purine core of ATP . The specific substitution pattern of this compound provides unique electronic and steric properties that influence its reactivity in cross-coupling reactions and its potential for forming specific intermolecular interactions, making it a valuable intermediate for constructing targeted chemical libraries .

Why Simple Substitution of 3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine in Chemical Synthesis is Not Feasible


The specific position and nature of the halogen substituent on the pyrrolo[2,3-b]pyridine core are critical determinants of both chemical reactivity and biological activity. Substituting the 3-chloro group with other halogens (e.g., Br, F) or moving it to a different position (e.g., 4-chloro) is not a viable 'drop-in' replacement without fundamentally altering the outcome of subsequent chemical transformations or the biological profile of the final product. The electron-withdrawing inductive effect and size of chlorine directly impact the rate and selectivity of key reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Furthermore, the chlorine atom at the 3-position enables specific, moderately strong dual N-H⋯N hydrogen bonding motifs in the solid state, a property that can influence crystallization, formulation, and target binding and is not replicated by its 4-chloro or 3-fluoro analogs [2].

Quantitative Differentiation Guide for 3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine Procurement


Crystal Structure and Solid-State Dimerization Motif vs. 4-Chloro Analog

3-Chloro-7-azaindole, the core of the target compound, forms a unique centrosymmetric dimer in the solid state linked by dual N-H⋯N hydrogen bonds. This is a specific structural feature confirmed by single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) calculations [1]. In contrast, the 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine analog, due to the steric and electronic influence of the chlorine at the adjacent 4-position, cannot form this exact dimeric motif, which can significantly alter its melting point, solubility, and crystallization behavior .

Crystallography Solid-State Chemistry Drug Formulation

Reactivity in Cross-Coupling: 3-Chloro vs. 3-Bromo Analog

The 3-chloro substituent on the pyrrolo[2,3-b]pyridine scaffold offers a balance of stability and reactivity crucial for sequential derivatization. It is sufficiently reactive for chemoselective Suzuki-Miyaura cross-couplings, as demonstrated in the synthesis of 2-aryl-4-amino pyrrolopyridines, while being less prone to unwanted side reactions or decomposition compared to the more labile 3-iodo or 3-bromo analogs [1]. The 3-bromo analog (CAS 1190321-04-0) is generally more reactive but can lead to lower selectivity in the presence of other functional groups, a critical factor in multi-step syntheses of complex drug candidates .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Electronic Properties and Hydrogen Bonding: 3-Chloro vs. 3-Fluoro Analog

The electron-withdrawing nature and polarizability of the chlorine substituent at the 3-position create a specific electronic environment and hydrogen-bonding capacity. DFT calculations for 3-chloro-7-azaindole show a detailed vibrational spectrum and confirm the presence of dual N-H⋯N hydrogen bonds in its dimeric form, a feature that can influence binding to biological targets [1]. The 3-fluoro analog (CAS 1352394-81-0), while also electron-withdrawing, has a significantly smaller atomic radius and higher electronegativity, which alters the electronic distribution in the aromatic ring and weakens the potential for analogous halogen-bonding interactions, a key parameter in modern drug design [2].

Computational Chemistry Structure-Activity Relationship Drug Design

Optimal Research and Development Applications for 3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine


Synthesis of Novel Kinase Inhibitor Libraries via Sequential Cross-Coupling

The compound's unique combination of a 5-amino group and a 3-chloro substituent makes it an ideal core scaffold for generating diverse kinase inhibitor libraries. The chlorine atom can be selectively substituted in the first step of a synthetic sequence (e.g., via Suzuki-Miyaura coupling) to introduce a first diversity element, followed by functionalization of the 5-amino group (e.g., via Buchwald-Hartwig amination or reductive amination) to introduce a second, as demonstrated in the synthesis of complex pyrrolopyridine-based kinase inhibitors [1]. This orthogonal reactivity is not as readily achievable with the more reactive 3-bromo analog or the less reactive unsubstituted core [2].

Development of Platinum(II)-Based Anticancer Agents

Research has identified 3-chloro-7-azaindole, the core structure of this compound, as an effective carrier ligand for novel platinum(II) anticancer agents, such as cis-[PtCl2(3Cl7AI)2] [1]. The specific electronic and steric properties conferred by the 3-chloro group influence the complex's reactivity towards DNA and its ability to circumvent cisplatin resistance mechanisms. The 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine can serve as a direct precursor for synthesizing and evaluating a new generation of these promising metallodrugs [2].

Crystallization and Polymorph Screening Studies

Due to its well-characterized and unique solid-state dimerization motif via dual N-H⋯N hydrogen bonds, this compound is an excellent model system for studying crystal packing, polymorphism, and the influence of halogen substitution on solid-state properties [1]. Its defined crystal structure provides a reliable baseline for comparing the effects of different counterions or formulation excipients, which is a critical step in pre-formulation development for new drug candidates [2].

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